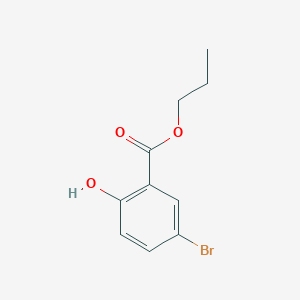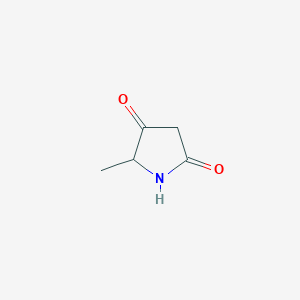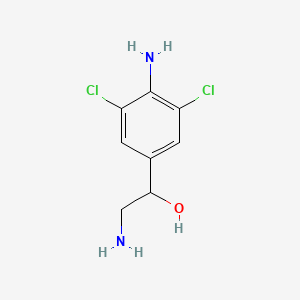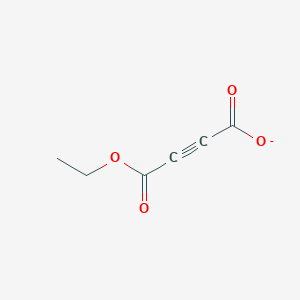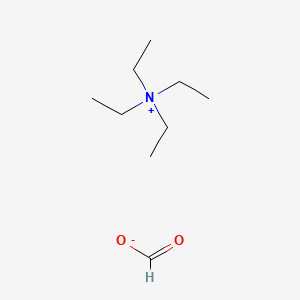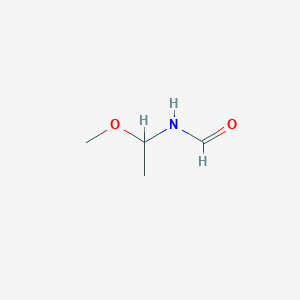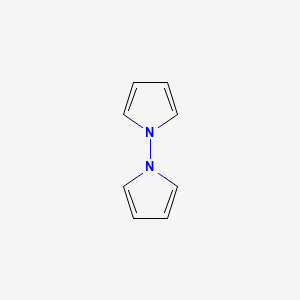
(2S,5S)-5-methylpyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,5S)-5-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a carboxylic acid group and a methyl group at specific positions on the ring. The stereochemistry of this compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-methylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer with high purity . Another synthetic route involves the use of chiral auxiliaries or chiral catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening of catalysts . The scalability of these methods ensures the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,5S)-5-methylpyrrolidine-2-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The carboxylic acid group can be converted into esters, amides, or other derivatives through nucleophilic substitution reactions . The methyl group can also participate in electrophilic substitution reactions, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Catalysts such as palladium on carbon (Pd/C) are often employed in hydrogenation reactions to reduce the carboxylic acid group to an alcohol .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2S,5S)-5-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis . In biology, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies . In medicine, it is investigated for its potential therapeutic effects, including its use as a precursor for drug development . Additionally, in the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (2S,5S)-5-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. The stereochemistry of the compound is critical for its binding affinity and specificity, as the (2S,5S) configuration allows for optimal interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S,5S)-5-methylpyrrolidine-2-carboxylic acid include other pyrrolidine derivatives such as (2R,5R)-5-methylpyrrolidine-2-carboxylic acid and (2S,5R)-5-methylpyrrolidine-2-carboxylic acid . These compounds share the same core structure but differ in their stereochemistry, which can significantly impact their chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which confers distinct reactivity and biological activity compared to its diastereomers and enantiomers . This compound’s ability to selectively interact with certain enzymes and receptors makes it a valuable tool in research and drug development.
Eigenschaften
IUPAC Name |
(2S,5S)-5-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSYWEFVEIFJPZ-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



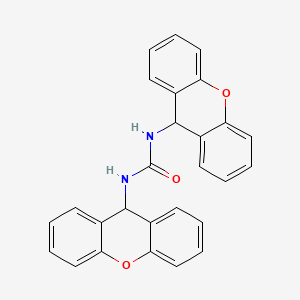

![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)
